
(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
The compound contains a bromobenzyl group, which is often involved in nucleophilic substitution reactions . It also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” might affect. Bromobenzyl and boc groups are often involved in various synthetic transformations .
Pharmacokinetics
The presence of the boc group might affect its solubility and stability .
Result of Action
Bromobenzyl compounds are often used as intermediates in the synthesis of more complex molecules .
Action Environment
The action, efficacy, and stability of “this compound” might be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For example, the Boc group can be removed under acidic conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-2-(2-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent steps. This is often achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or acetonitrile with a base like DMAP .
- Step 2 : Alkylation or benzylation at the pyrrolidine C2 position using 2-bromobenzyl bromide. This step requires careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize racemization .
- Step 3 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety. Acidic or basic hydrolysis (e.g., HCl/dioxane or NaOH/MeOH) is commonly employed .
- Key Considerations : Chiral purity is maintained using enantiomerically pure starting materials or chiral catalysts. Solvent choice (e.g., dichloromethane for Boc protection) and temperature control (0–25°C) are critical for yield optimization .
Q. How can researchers ensure stereochemical integrity during synthesis?
- Chiral HPLC Analysis : Post-synthesis, enantiomeric excess (ee) is verified using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirms the absolute configuration by comparing experimental spectra with known standards .
- Synthetic Controls : Use of optically pure Boc-protected pyrrolidine precursors and low-temperature reactions to suppress racemization .
Q. What are the recommended storage conditions to prevent decomposition?
- Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed containers. The Boc group is sensitive to moisture and acidic conditions, which can lead to deprotection .
- Avoid prolonged exposure to light, as the bromobenzyl moiety may undergo photodegradation .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved?
- Variable Temperature (VT) NMR : Resolves signal splitting caused by rotational isomerism around the C2-bromobenzyl bond. For example, heating to 60°C in DMSO-d₆ can coalesce doublets into singlets .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping pyrrolidine ring protons .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., (S)-2-(3-cyanobenzyl) derivatives) to validate chemical shifts .
Q. What strategies optimize enantioselectivity in catalytic asymmetric synthesis?
- Chiral Ligands : Use of (R)-BINAP or (S)-PyBOX ligands with palladium or copper catalysts for Suzuki-Miyaura coupling of bromobenzyl groups .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated ester hydrolysis) to separate enantiomers during intermediate steps .
- Computational Modeling : DFT calculations predict transition-state energies to guide catalyst design for C–C bond formation .
Q. How do substituent modifications (e.g., bromine vs. methyl groups) impact biological activity?
-
Structure-Activity Relationship (SAR) Studies :
Substituent Biological Target IC₅₀ (μM) Reference 2-Bromobenzyl Protease X 0.12 4-Methylbenzyl Protease X 1.45
Q. What analytical methods validate purity in complex reaction mixtures?
- LC-HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ = 385.04 Da) and detects trace impurities (<0.1%) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for patent applications .
- Tandem MS/MS : Fragmentation patterns confirm the Boc group’s presence (e.g., loss of tert-butoxy fragment, m/z 57) .
Q. Data Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions (e.g., β-elimination in Boc-protected compounds) .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% achieves >90% coupling yields, while lower concentrations (<2 mol%) result in incomplete reactions .
- Workup Procedures : Inadequate quenching of Grignard reagents (e.g., 2-bromobenzyl magnesium bromide) can lead to byproduct formation during acid workup .
Q. How to address discrepancies in biological assay results?
- Assay Conditions : Variations in buffer pH (e.g., pH 7.4 vs. 6.8) alter ionization of the carboxylic acid group, affecting binding to charged residues in target proteins .
- Cell Permeability : The Boc group’s lipophilicity enhances membrane penetration in cell-based assays but may reduce aqueous solubility in biochemical assays .
Q. Methodological Recommendations
- Scale-Up Synthesis : Replace THF with 2-MeTHF for safer, greener reactions at >100 g scale .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 14 days) identifies decomposition pathways (e.g., Boc deprotection to form pyrrolidine HCl salts) .
Propiedades
IUPAC Name |
(2S)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426259 | |
Record name | 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-73-7 | |
Record name | 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.